2-Benzyl-3-tert-butyl-4-methylphenol
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Overview
Description
2-Benzyl-3-tert-butyl-4-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-tert-butyl-4-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-tert-butyl-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Benzyl-3-tert-butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to prevent the oxidation of other compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Used in the stabilization of polymers and other materials to prevent degradation due to oxidation.
Mechanism of Action
The primary mechanism by which 2-Benzyl-3-tert-butyl-4-methylphenol exerts its effects is through its antioxidant properties. It acts as a terminating agent in free radical reactions, converting peroxy radicals to hydroperoxides, thereby preventing the propagation of oxidative chain reactions. This mechanism is similar to that of vitamin E, which also acts as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but with two tert-butyl groups.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Used as a UV absorber in industrial applications.
Uniqueness
2-Benzyl-3-tert-butyl-4-methylphenol is unique due to the presence of the benzyl group, which can influence its reactivity and antioxidant properties. This structural difference can make it more effective in certain applications compared to its analogs.
Properties
CAS No. |
67595-01-1 |
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Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-benzyl-3-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C18H22O/c1-13-10-11-16(19)15(17(13)18(2,3)4)12-14-8-6-5-7-9-14/h5-11,19H,12H2,1-4H3 |
InChI Key |
OPOOFHRGSJRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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